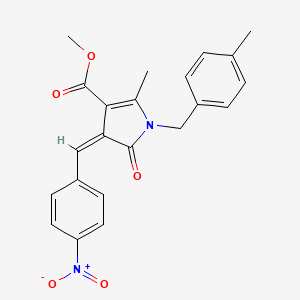![molecular formula C18H19N3OS2 B4554604 4-(3-methoxyphenyl)-5-{[(3-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4554604.png)
4-(3-methoxyphenyl)-5-{[(3-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methoxyphenyl)-5-{[(3-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C18H19N3OS2 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.09695459 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular, Electronic, and Spectroscopic Analysis
The study by Beytur and Avinca (2021) explores the molecular, electronic, nonlinear optical properties, and spectroscopic analysis of heterocyclic triazoles, focusing on 3-substituted derivatives similar to the compound of interest. The research utilized DFT calculations to understand the electronic properties and potential applications of these compounds, revealing insights into their ionization potential, electron affinity, energy gap, and more. This foundational understanding supports the exploration of these compounds in various scientific applications, ranging from materials science to pharmaceuticals (Beytur & Avinca, 2021).
Antimicrobial Activities
The synthesis and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives, including compounds structurally related to the one of interest, have been explored by Bektaş et al. (2010). This study found that certain synthesized compounds exhibited good or moderate activities against various test microorganisms, suggesting the potential of these derivatives in developing new antimicrobial agents (Bektaş et al., 2010).
Cholinesterase Inhibitory Potential
Research aimed at uncovering the enzymatic potential of new triazoles, including the synthesis and characterization of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols, has demonstrated significant cholinesterase inhibitory potential. This is particularly relevant for the development of treatments for conditions like Alzheimer's disease, showcasing the compound's potential therapeutic applications (Arfan et al., 2018).
Synthesis and Anticancer Evaluation
The synthesis and anticancer evaluation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, closely related to the compound of interest, have been conducted to assess their efficacy against various cancer cell lines. This research highlights the potential application of these derivatives in the development of novel anticancer therapies (Bekircan et al., 2008).
Properties
IUPAC Name |
4-(3-methoxyphenyl)-3-[(3-methylphenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-13-5-3-6-14(9-13)11-24-12-17-19-20-18(23)21(17)15-7-4-8-16(10-15)22-2/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARQOSRAEGXCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCC2=NNC(=S)N2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-methyl-6-(1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4554534.png)
![4-[(1,3-benzoxazol-2-ylthio)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4554535.png)
![4,5-dimethoxy-2-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide](/img/structure/B4554537.png)

![N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4554545.png)
![(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4554574.png)

![3-[(4-benzyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4554579.png)

![2-(2-Bromobenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B4554591.png)
![8,10-dichloro-13,13-diethyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine](/img/structure/B4554606.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4554619.png)
![methyl 2-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4554624.png)
![2-METHOXY-5-{[(3-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZYL ACETATE](/img/structure/B4554629.png)
